molecular formula C5H5F3N2S B6203775 N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 169260-98-4

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No. B6203775
CAS RN: 169260-98-4
M. Wt: 182.2
InChI Key:
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Description

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine (NMTT) is a heterocyclic compound found in various pharmaceuticals, pesticides, and other compounds. It is a versatile compound with a wide range of applications in chemical synthesis, drug design, and biochemistry. NMTT has been widely studied due to its potential as an inhibitor of enzymes and its ability to interact with various proteins and receptors. Furthermore, NMTT has been found to possess a number of beneficial biochemical and physiological effects.

Scientific Research Applications

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has been used in a wide variety of scientific research applications. It has been found to be an effective inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and has been used in the design of drugs for the treatment of cancer and other diseases. N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has also been used in the study of protein-receptor interactions, as it has been found to interact with various proteins and receptors. Furthermore, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has been used in the study of biochemical pathways, such as the pathways involved in signal transduction.

Mechanism of Action

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine acts as an inhibitor of enzymes by binding to their active sites and preventing them from catalyzing reactions. It has been found to interact with various proteins and receptors, leading to changes in their activity. Furthermore, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the activity of certain biochemical pathways, such as those involved in signal transduction.
Biochemical and Physiological Effects
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has been found to possess a number of beneficial biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has been found to possess anti-oxidant and anti-apoptotic properties. Furthermore, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has been found to possess neuroprotective and cardioprotective properties.

Advantages and Limitations for Lab Experiments

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is its versatility, as it can be used in a variety of experiments. Additionally, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is relatively inexpensive and easy to obtain. However, one of the main limitations of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is its instability, as it is easily degraded by light and heat. Furthermore, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine. One potential direction is the development of new drugs based on N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine. Additionally, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the development of novel pesticides and herbicides. Furthermore, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the development of new biochemical pathways, such as those involved in signal transduction. Finally, N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the development of new proteins and receptors, such as those involved in drug delivery.

Synthesis Methods

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods. The most common method is through the reaction of an amine with a trifluoromethyl halide in the presence of a base. This reaction produces a trifluoromethylated amine, which can then be reacted with a thiazole to form N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine. Other methods of synthesis include the reaction of a thiazole with an alkyl halide, the reaction of an amine with a trifluoromethyl sulfonate, and the reaction of an amine with a trifluoromethyl sulfonium salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine involves the reaction of 2-amino-5-(trifluoromethyl)thiazole with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-5-(trifluoromethyl)thiazole", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-amino-5-(trifluoromethyl)thiazole to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Add methyl iodide to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] }

CAS RN

169260-98-4

Product Name

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine

Molecular Formula

C5H5F3N2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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